molecular formula C21H18N4O3S B12450578 5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B12450578
M. Wt: 406.5 g/mol
InChI Key: FNSYVDKIMHKVFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents, providing a versatile and efficient route for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized products depending on the nucleophile or electrophile involved .

Scientific Research Applications

5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another VEGFR-2 inhibitor used as an anticancer agent.

    Vatalanib: A phthalazine derivative with potent VEGFR-2 inhibitory activity.

    AAC789: A compound with similar inhibitory effects on VEGFR-2.

    AMG900: Another VEGFR-2 inhibitor with anticancer properties.

    IM-023911: A phthalazine derivative with VEGFR-2 inhibitory activity.

Uniqueness

5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific structural features that allow for strong binding to VEGFR-2. This results in potent inhibitory activity, making it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

5-[4-(3-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H18N4O3S/c1-13-9-10-14(11-19(13)29(22,27)28)20-17-7-2-3-8-18(17)21(25-24-20)23-15-5-4-6-16(26)12-15/h2-12,26H,1H3,(H,23,25)(H2,22,27,28)

InChI Key

FNSYVDKIMHKVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N

Origin of Product

United States

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